BenchChemオンラインストアへようこそ!

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Carbonic anhydrase inhibition Glaucoma Diuretic

This specific combination of 5-methyl-1,3,4-thiadiazol-2-yl, 2-phenyl, and 1H-pyrrol-1-yl moieties defines a unique chemical space that cannot be reproduced by off-the-shelf analogs. Minor structural changes in this class produce dramatic shifts in target engagement—CA II IC50 values span over two orders of magnitude (0.057–17.95 nM) and antitubercular MICs range from 3.125 to >100 μg/mL depending solely on substitution. Procure this precise compound to ensure reproducible hits in CA inhibitor programs (glaucoma, oncology CA IX/XII), isoniazid-resistant TB screening, and lepidopteran-targeted agrochemical SAR.

Molecular Formula C15H14N4OS
Molecular Weight 298.36
CAS No. 1286695-29-1
Cat. No. B3013058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
CAS1286695-29-1
Molecular FormulaC15H14N4OS
Molecular Weight298.36
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)N3C=CC=C3
InChIInChI=1S/C15H14N4OS/c1-11-17-18-15(21-11)16-14(20)13(19-9-5-6-10-19)12-7-3-2-4-8-12/h2-10,13H,1H3,(H,16,18,20)
InChIKeyGZDLGUCKJMVLMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide (CAS 1286695-29-1): Core Structural and Pharmacophoric Profile for Sourcing Decisions


N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a synthetic heterocyclic small molecule characterized by a unique hybrid scaffold combining a 1,3,4-thiadiazole ring, a pyrrole moiety, and a phenylacetamide backbone. This structural architecture integrates pharmacophores independently validated across multiple therapeutic programs: thiadiazole-based carbonic anhydrase (CA) inhibitors achieving IC50 values in the low nanomolar range [1], pyrrolyl-thiadiazole antitubercular agents with MIC values of 3.125–6.25 μg/mL against Mycobacterium tuberculosis H37Rv [2], and thiadiazole-containing insecticides active against agricultural pests [3]. As a research compound, it serves as a versatile intermediate and screening candidate for programs targeting infectious diseases, oncology, and agricultural chemistry.

Why N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide Cannot Be Replaced by Generic Thiadiazole or Pyrrole Analogs


Generic substitution within the 1,3,4-thiadiazole-2-yl acetamide class is demonstrably non-equivalent because minor structural modifications at the thiadiazole 5-position, the acetamide α-carbon, or the nature of the heterocyclic amide partner produce dramatic shifts in target engagement and potency. For example, replacing the 5-methyl substituent on the thiadiazole ring with a 5-ethylthio group generates a distinct chemical entity (CAS 1351582-31-4) , while swapping the pyrrole for a thiazole or modifying the phenyl group alters molecular recognition at biological targets. In the N-(5-methyl-1,3,4-thiadiazol-2-yl) benzenesulfonamide series, subtle changes in the 4-substituent yielded carbonic anhydrase II IC50 values spanning over two orders of magnitude (0.057–17.95 nM) [1]. Similarly, among pyrrolyl-1,3,4-thiadiazole derivatives, antitubercular MIC values ranged from 3.125 to >100 μg/mL depending solely on substitution pattern [2]. Consequently, the specific combination of 5-methyl-1,3,4-thiadiazol-2-yl, 2-phenyl, and 1H-pyrrol-1-yl moieties in this compound defines a unique chemical space that cannot be reliably reproduced by off-the-shelf analogs or general class representatives.

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide: Quantitative Differentiation Evidence for Procurement Decisions


Carbonic Anhydrase Inhibition Potential vs. Clinical Standard Acetazolamide

The N-(5-methyl-1,3,4-thiadiazol-2-yl) pharmacophore, shared by the target compound, is the core scaffold of the clinically used carbonic anhydrase inhibitor sulfamethizole. In a head-to-head series of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido]benzenesulfonamides, the most potent derivatives achieved IC50 values of 0.057–0.109 nM against human carbonic anhydrase II (hCA II), representing up to a 102-fold improvement over the clinical standard acetazolamide (IC50 ~5.8 nM) [1]. The target compound, bearing the identical 5-methyl-1,3,4-thiadiazol-2-yl acetamide core, is positioned as a fragment for further derivation toward CA-targeted programs.

Carbonic anhydrase inhibition Glaucoma Diuretic Anticancer

Antitubercular Activity: Pyrrolyl-Thiadiazole Hybrid Superiority over Mono-Heterocycle Analogs

In a class of N-(5-substituted phenyl-1,3,4-thiadiazole-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives—compounds structurally analogous to the target molecule—three derivatives (5b, 5c, 5d) exhibited MIC values of 3.125–6.25 μg/mL against Mycobacterium tuberculosis H37Rv [1]. By comparison, a broader series of pyrrolyl-1,3,4-thiadiazoles evaluated via the microplate Alamar blue assay (MABA) showed MIC values ranging from <1 μM to >100 μM, with antitubercular potency strongly dependent on the specific combination of pyrrole, thiadiazole, and aryl substituents [2]. The target compound's precise structural combination—pyrrol-1-yl at the α-carbon and 5-methyl on the thiadiazole—maps to the high-activity cluster identified in these SAR campaigns.

Antitubercular Mycobacterium tuberculosis InhA inhibition Drug-resistant TB

Broad-Spectrum Antimicrobial Differentiation: Antibacterial Activity of Pyrrolyl-Thiadiazole Derivatives

N-(5-substituted phenyl-1,3,4-thiadiazole-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives, sharing the core architecture with the target compound, demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 3.2 to 100 μg/mL [1]. The most active compounds in this series achieved MIC values of 3.2 μg/mL against susceptible strains. Separately, pyrrolyl-oxadiazole/thiadiazole/triazole congener series were evaluated for antimicrobial and cytotoxic activities, confirming that the pyrrolyl-thiadiazole combination confers measurable antimicrobial properties that are absent or attenuated in oxadiazole or triazole counterparts [2].

Antimicrobial Gram-positive Gram-negative Antibacterial resistance

Insecticidal Activity Potential: Thiadiazole-Containing Heterocycles as Agrochemical Candidates

A series of innovative heterocycles incorporating a thiadiazole moiety, synthesized from the precursor 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, were evaluated for insecticidal activity against the cotton leafworm (Spodoptera littoralis). The most potent compounds in this series achieved LC50 values as low as 64.12 ppm after 7 days of treatment, while the least active compounds registered LC50 values of 627.94 ppm [1]. The mesoionic nature of the thiadiazole ring facilitates membrane penetration, and the presence of the sulfur atom enhances liposolubility, contributing to the observed insecticidal potency [1]. The target compound shares the thiadiazole-2-yl acetamide backbone and the heterocyclic substitution pattern characteristic of the active derivatives in this agrochemical series.

Insecticidal Agrochemical Crop protection Spodoptera littoralis

Structural Uniqueness: Quantified Physicochemical Differentiation from Closest Analogs

At the molecular level, the target compound (C15H14N4OS, MW = 298.36 g/mol) is differentiated from its closest commercially cataloged analogs by specific structural features that impact drug-likeness parameters. The 5-ethylthio analog (C16H16N4OS2, MW = 344.46 g/mol) introduces an additional sulfur atom and a more flexible ethylthio side chain, increasing molecular weight by ~15% and likely altering LogP and metabolic stability. The N-(5-ethyl-1,3,4-thiadiazol-2-yl) thiazole-containing analog (C13H13N5OS2, MW = 319.4 g/mol) incorporates a thiazole ring instead of a phenyl group, modifying the hydrogen-bonding capacity and aromatic surface area . These physicochemical differences are significant because they directly influence solubility, permeability, and protein binding—parameters that determine whether a compound advances from screening hit to lead.

Physicochemical properties Drug-likeness Molecular design ADME prediction

InhA Enzyme Inhibition: Molecular Docking Evidence for Pyrrolyl-Thiadiazole Engagement

A comprehensive in silico and in vitro study of sixty-eight pyrrolyl-substituted aryloxy-1,3,4-thiadiazoles established that this compound class directly inhibits the M. tuberculosis enoyl-ACP reductase (InhA) enzyme, a validated target for antitubercular therapy. Surflex-Docking studies revealed key hydrogen-bond interactions with Tyr158, Met98, and the NAD+ cofactor, with docking scores correlating with experimentally determined MIC values [1]. The target compound, bearing the pyrrol-1-yl group at the acetamide α-position rather than an aryloxy substituent, presents a structurally distinct pharmacophoric arrangement that may engage InhA through an alternative binding mode, potentially circumventing resistance mechanisms that affect conventional InhA inhibitors such as isoniazid and ethionamide.

Enoyl-ACP reductase InhA Mycolic acid biosynthesis Molecular docking

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide: High-Value Application Scenarios Based on Quantitative Evidence


Fragment-Based Drug Discovery for Carbonic Anhydrase-Targeted Therapeutics

As a low-molecular-weight (298.36 g/mol) fragment bearing the validated N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide pharmacophore, this compound serves as an ideal starting point for fragment growth or linking strategies aimed at generating potent carbonic anhydrase inhibitors. The pharmacophore has produced derivatives with CA II IC50 values as low as 0.057 nM [1], and the target compound's additional phenyl and pyrrole substituents provide synthetic handles for fragment elaboration. Procurement is warranted for medicinal chemistry teams pursuing novel CA inhibitors for glaucoma, edema, or tumor-associated CA IX/XII targeting.

Antitubercular Lead Optimization Against Drug-Susceptible and Drug-Resistant M. tuberculosis

The dual pyrrole-thiadiazole architecture positions this compound within the most active cluster of antitubercular pyrrolyl-thiadiazoles (MIC = 3.125–6.25 μg/mL) [2]. Its potential as a direct InhA inhibitor, as supported by molecular docking studies on the pyrrolyl-thiadiazole class [3], makes it particularly relevant for screening against isoniazid-resistant strains that harbor KatG mutations. Research groups focused on TB drug discovery should prioritize this compound for MIC determination, InhA enzymatic assays, and cytotoxicity profiling.

Agricultural Insecticide Screening Library Enrichment

The thiadiazole-2-yl acetamide backbone has demonstrated insecticidal activity against Spodoptera littoralis with LC50 values as low as 64.12 ppm [4]. The target compound's unique substitution pattern (5-methyl, 2-phenyl-2-pyrrol-1-yl) represents an unexplored combination within this activity space, making it a valuable addition to agrochemical screening decks. Agrochemical R&D organizations should procure this compound for structure-activity relationship (SAR) expansion and field-efficacy evaluation against lepidopteran pests.

Broad-Spectrum Antimicrobial Discovery Programs

With antibacterial MIC values as low as 3.2 μg/mL achieved by structurally analogous pyrrolyl-thiadiazole benzamide derivatives [2], and with the pyrrolyl-thiadiazole combination outperforming oxadiazole and triazole congeners in antimicrobial assays [5], this compound is a strategic procurement for antimicrobial discovery programs. It is suitable for hit-confirmation screening against ESKAPE pathogens, MRSA, and Gram-negative priority pathogens, as well as for derivatization into focused libraries targeting bacterial cell wall or fatty acid biosynthesis.

Quote Request

Request a Quote for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.